7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride
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Overview
Description
7-Fluorobicyclo[410]heptan-2-amine hydrochloride is a fluorinated bicyclic amine compound It is characterized by its unique bicyclo[410]heptane structure, which includes a fluorine atom at the 7th position and an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydrochloride Formation: The final step involves converting the amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amine group can form hydrogen bonds with target molecules, further influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride
- 7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride
Comparison
Compared to similar compounds, 7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride is unique due to the presence of a single fluorine atom at the 7th position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where selective fluorination is desired.
Properties
Molecular Formula |
C7H13ClFN |
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Molecular Weight |
165.63 g/mol |
IUPAC Name |
7-fluorobicyclo[4.1.0]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H12FN.ClH/c8-7-4-2-1-3-5(9)6(4)7;/h4-7H,1-3,9H2;1H |
InChI Key |
OLVBIGSNPQWVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2F)C(C1)N.Cl |
Origin of Product |
United States |
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